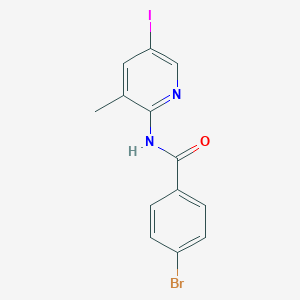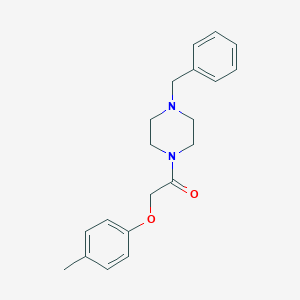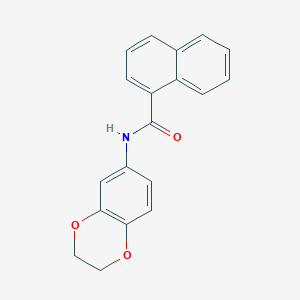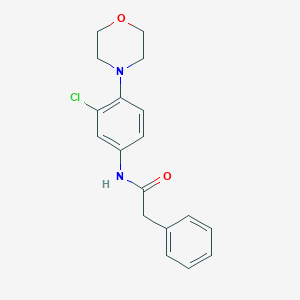![molecular formula C14H9ClF3NO B246350 N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has been widely used as a research tool in various fields of biology and medicine. One of the most common applications of N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is as a CK2 inhibitor. CK2 is a ubiquitous serine/threonine protein kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has been shown to induce apoptosis in cancer cells and to have potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. This leads to a disruption of CK2-dependent signaling pathways and ultimately to cell death.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a CK2 inhibitor, N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has been shown to inhibit other protein kinases, including ERK1/2, JNK, and p38 MAPK. N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has also been shown to induce autophagy in cancer cells and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its high potency and specificity as a CK2 inhibitor. This allows for precise manipulation of CK2-dependent signaling pathways and the study of its role in various cellular processes. However, one limitation of N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are many potential future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide. Another area of interest is the study of N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide's effects on other cellular processes, such as autophagy and inflammation. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide's potential therapeutic applications in cancer treatment warrant further investigation.
Méthodes De Synthèse
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide.
Propriétés
Formule moléculaire |
C14H9ClF3NO |
|---|---|
Poids moléculaire |
299.67 g/mol |
Nom IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-7-6-10(14(16,17)18)8-12(11)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20) |
Clé InChI |
LKGVLENEDKHODO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)




![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)